Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride
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Overview
Description
Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride is a chemical compound known for its unique structure and properties It is a phosphonium salt with a phenyl group substituted with a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride typically involves the reaction of tributylphosphine with a suitable halogenated precursor. One common method is the reaction of tributylphosphine with 4-(1,3-dioxolan-2-yl)benzyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphine oxide.
Reduction: Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride involves its interaction with molecular targets through its phosphonium group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various pathways, including nucleophilic substitution and oxidation-reduction reactions, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- Tributyl (1,3-dioxolan-2-ylmethyl)phosphonium bromide
- (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
Uniqueness
Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride is unique due to its specific substitution pattern and the presence of the 1,3-dioxolane ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar phosphonium salts. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
649763-53-1 |
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Molecular Formula |
C22H38ClO2P |
Molecular Weight |
401.0 g/mol |
IUPAC Name |
tributyl-[[4-(1,3-dioxolan-2-yl)phenyl]methyl]phosphanium;chloride |
InChI |
InChI=1S/C22H38O2P.ClH/c1-4-7-16-25(17-8-5-2,18-9-6-3)19-20-10-12-21(13-11-20)22-23-14-15-24-22;/h10-13,22H,4-9,14-19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BNNYHMWDUZNEIG-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)C2OCCO2.[Cl-] |
Origin of Product |
United States |
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